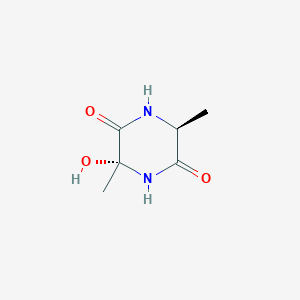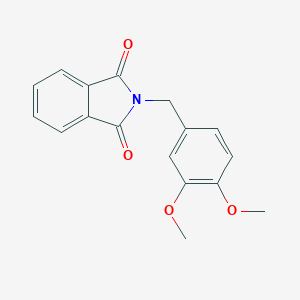
2,4-Dichloro-6-isopropylamino-1,3,5-triazine
Vue d'ensemble
Description
2,4-Dichloro-6-isopropylamino-1,3,5-triazine is a chemical compound with the molecular formula C6H8Cl2N4 and a molecular weight of 207.06 g/mol . It is a white solid with a melting point of 45°C and a boiling point of approximately 359.8°C . This compound is soluble in organic solvents such as chloroform, dichloromethane, dimethylformamide, ethyl acetate, and tetrahydrofuran . It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Applications De Recherche Scientifique
2,4-Dichloro-6-isopropylamino-1,3,5-triazine has a wide range of scientific research applications, including:
Mécanisme D'action
Target of Action
albicans , suggesting that the compound may target bacterial and fungal cells.
Mode of Action
It’s known that triazine compounds can undergo nucleophilic substitution reactions . This suggests that the compound might interact with its targets by substituting its chlorine atoms with other groups, leading to changes in the target molecules.
Biochemical Pathways
Given the potential antimicrobial activity of similar compounds , it can be inferred that the compound might interfere with essential biochemical pathways in microbial cells, leading to their inhibition or death.
Pharmacokinetics
The compound is soluble in chloroform, dichloromethane, dimethylformamide, ethyl acetate, and tetrahydrofuran , which suggests that it might have good bioavailability.
Result of Action
Based on the potential antimicrobial activity of similar compounds , it can be inferred that the compound might lead to the inhibition or death of microbial cells.
Action Environment
The compound’s solubility in various solvents suggests that its action and stability might be influenced by the solvent environment.
Analyse Biochimique
Biochemical Properties
The role of 2,4-Dichloro-6-isopropylamino-1,3,5-triazine in biochemical reactions is not well-documented in the literature. It is known that triazine compounds can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific structure of the triazine compound and the biomolecules involved .
Cellular Effects
It is known that triazine compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that triazine compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that triazine compounds can have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is known that triazine compounds can have threshold effects and can cause toxic or adverse effects at high doses .
Metabolic Pathways
It is known that triazine compounds can interact with various enzymes or cofactors and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that triazine compounds can interact with various transporters or binding proteins and can have effects on their localization or accumulation .
Subcellular Localization
It is known that triazine compounds can be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Méthodes De Préparation
The synthesis of 2,4-Dichloro-6-isopropylamino-1,3,5-triazine typically involves the reaction of cyanuric chloride with isopropylamine under alkaline conditions . The reaction proceeds as follows:
- Cyanuric chloride is dissolved in an organic solvent such as chloroform or dichloromethane.
- Isopropylamine is added to the solution, and the mixture is stirred at a controlled temperature.
- The reaction is allowed to proceed until completion, and the product is isolated by filtration and purified by recrystallization .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
2,4-Dichloro-6-isopropylamino-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents . The major products formed depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
2,4-Dichloro-6-isopropylamino-1,3,5-triazine can be compared with other similar compounds, such as:
Atrazine: A widely used herbicide with a similar triazine structure but different substituents.
Simazine: Another herbicide with a similar structure but different functional groups.
Cyanuric Chloride: A precursor used in the synthesis of various triazine derivatives.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical properties and reactivity compared to other triazine compounds .
Propriétés
IUPAC Name |
4,6-dichloro-N-propan-2-yl-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Cl2N4/c1-3(2)9-6-11-4(7)10-5(8)12-6/h3H,1-2H3,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAPQMINSZDTBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=NC(=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20190533 | |
| Record name | 1,3,5-Triazin-2-amine, 4,6-dichloro-N-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20190533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3703-10-4 | |
| Record name | 1,3,5-Triazin-2-amine, 4,6-dichloro-N-(1-methylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003703104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC344238 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344238 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,5-Triazin-2-amine, 4,6-dichloro-N-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20190533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Phenol, 4-[(ethylthio)methyl]-](/img/structure/B166515.png)



![Acetic acid,2-[(dimethoxyphosphinothioyl)thio]-,ethyl ester](/img/structure/B166536.png)









